3-(4-Fluoro-3-nitrophenyl)propanoic acid
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Overview
Description
3-(4-Fluoro-3-nitrophenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a nitro group attached to a benzene ring, and a propanoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-fluoro-3-nitrobenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through a series of reactions involving oxidation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large reactors and controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The aldehyde group in 4-fluoro-3-nitrobenzaldehyde is oxidized to form the carboxylic acid group.
Reduction: Reduction reactions are not commonly associated with this compound due to the presence of the nitro group.
Substitution: Substitution reactions can occur at the fluorine or nitro positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used for nitration reactions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Compounds with similar structures, such as 4-fluoro-3-nitrophenyl azide, have been used for biomolecule immobilization and bioconjugation . This suggests that 3-(4-Fluoro-3-nitrophenyl)propanoic acid may interact with its targets through covalent bonding, leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions . For instance, 4-fluoro-3-nitrophenyl azide can undergo thermochemical and photochemical reactions with versatile polymers and biomolecules .
Result of Action
Similar compounds have been shown to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but with a different functional group.
3-(4-Fluoro-3-nitrophenyl)propionic acid: A closely related compound with a slight variation in the molecular structure.
Uniqueness: The presence of both fluorine and nitro groups in 3-(4-Fluoro-3-nitrophenyl)propanoic acid gives it unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRNYARREWSFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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